ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C12H12ClNO3 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO3/c1-3-17-12(15)10-5-7-4-8(13)11(16-2)6-9(7)14-10/h4-6,14H,3H2,1-2H3 |
InChI Key |
AOSBIIYMPSUFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)OC)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step route starting from appropriately substituted anilines or benzaldehydes, which are then cyclized to form the indole core. The key steps include:
- Construction of the indole ring system with the desired substitution pattern (chloro at position 5, methoxy at position 6).
- Introduction of the carboxylate group at position 2 as an ethyl ester.
- Control of regioselectivity during cyclization and substitution reactions to ensure correct placement of substituents.
Hemetsberger–Knittel Indole Synthesis
One effective method to prepare substituted indole-2-carboxylates, including this compound, is the Hemetsberger–Knittel reaction. This involves:
- A Knoevenagel condensation between methyl 2-azidoacetate and a substituted benzaldehyde bearing chloro and methoxy groups.
- Thermolysis of the resulting methyl-2-azidocinnamate intermediate, which undergoes intramolecular cyclization to form the indole ring.
Reaction Conditions and Optimization
- Solvents: Anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are typically used to maintain reaction efficiency and prevent hydrolysis.
- Temperature: Controlled heating is essential, especially in the thermolysis step of the Hemetsberger–Knittel reaction (often above 100°C).
- Atmosphere: Inert atmosphere (nitrogen or argon) is recommended during sensitive steps like carboxylation to avoid oxidation or moisture interference.
- Purification: Recrystallization and chromatographic techniques are employed to isolate the pure compound, with high purity necessary for biological evaluation.
Data Table: Summary of Synthetic Routes and Conditions
Research Discoveries and Perspectives
- The Hemetsberger–Knittel method is favored for its regioselectivity and ability to incorporate diverse substituents on the indole ring, which is critical for biological activity tuning.
- Friedel–Crafts acylation allows functionalization at C3, which is important for synthesizing analogs with varying pharmacological profiles.
- Carboxylation using ethyl chloroformate provides a straightforward route to the ethyl ester but requires careful control to avoid side reactions.
- These synthetic strategies have enabled the development of indole derivatives as allosteric modulators of cannabinoid receptors, highlighting the importance of precise substitution patterns for receptor binding affinity and selectivity.
- Optimization of reaction parameters such as temperature, stoichiometry, and solvent choice has been shown to improve yields and selectivity, as evidenced by extensive structure-activity relationship (SAR) studies in the literature.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under basic conditions.
Substitution: Common reagents include halogens (Cl₂, Br₂) or alkyl halides (R-X) under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions, particularly those involving indole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Substituent Position Isomerism
Key Example : Methyl 6-chloro-1H-indole-5-carboxylate (CAS: 1245643-61-1)
- Structural Differences : The chlorine and methoxy groups are swapped (Cl at position 6, COOCH₃ at position 5) compared to the target compound.
- Impact : Positional isomerism alters electronic distribution, affecting reactivity and binding affinity in biological systems. For instance, the electron-withdrawing Cl at position 6 may reduce nucleophilic aromatic substitution rates compared to position 5 .
Data Table 1: Substituent Position Comparisons
| Compound Name | Substituent Positions (Cl, OMe, COOR) | CAS Number | Melting Point (°C) |
|---|---|---|---|
| Ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate | 5-Cl, 6-OMe, 2-COOEt | N/A | Not reported |
| Methyl 6-chloro-1H-indole-5-carboxylate | 6-Cl, 5-COOCH₃ | 1245643-61-1 | Not reported |
| Methyl 5-chloro-1H-indole-6-carboxylate | 5-Cl, 6-COOCH₃ | 875305-77-4 | Not reported |
Ester Group Variations
Key Example : Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate
- Structural Differences : An additional propionyl group at position 3 distinguishes this compound from the target molecule.
- Ethyl esters (vs. methyl) also confer higher lipophilicity, influencing solubility and metabolic stability .
Data Table 2: Ester and Functional Group Comparisons
Functional Group Modifications
Key Example : 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)
- Structural Differences : Replacement of the ethyl ester with a carboxylic acid and a methyl group at position 3.
- Impact : The carboxylic acid enhances water solubility but reduces cell membrane permeability. Methyl at position 3 may stabilize the indole ring conformation .
Biological Activity
Ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate (ECIMC) is a compound belonging to the indole derivative class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of ECIMC, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
ECIMC has the molecular formula and a molecular weight of approximately 239.66 g/mol. The synthesis typically involves the reaction of ethyl 5-chloro-1H-indole-2-carboxylic acid with methanol in the presence of a suitable catalyst. The compound can be characterized using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The biological activity of ECIMC can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : ECIMC has been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The compound interacts with specific receptors, potentially altering signaling pathways that contribute to its therapeutic effects.
Anticancer Properties
Recent studies indicate that ECIMC exhibits significant anticancer activity. Indole derivatives, including ECIMC, have been reported to interact with various molecular targets involved in cancer cell proliferation and survival.
| Compound | IC50 (µM) | Target |
|---|---|---|
| ECIMC | TBD | TBD |
| Indole-2-carboxamide analogs | 0.13 - 6.85 | HIV-1 Integrase |
| Other indole derivatives | 2.74 - 19.51 | Various cancer cell lines |
Research has demonstrated that structural modifications in related compounds enhance binding affinities for enzymes like VEGFR-2, a critical player in tumor angiogenesis .
Antimicrobial Activity
ECIMC has also been evaluated for its antimicrobial properties. Compounds structurally similar to ECIMC demonstrate potent antibacterial effects against gram-positive bacteria. Studies using the agar-well diffusion method reveal promising results against various strains, suggesting that ECIMC may serve as a potential antimicrobial agent .
Study on Neurotropic Alphaviruses
A study investigated the effects of indole derivatives on neurotropic alphaviruses, demonstrating that modifications in structure could significantly improve antiviral potency. Such findings suggest that similar structural optimizations could enhance the antiviral activity of ECIMC .
Evaluation Against HIV-1 Integrase
Another relevant study explored the inhibitory effects of indole-2-carboxylic acid derivatives on HIV-1 integrase. Structural optimizations led to significant enhancements in activity against this target, providing insights into potential applications for ECIMC as an antiviral agent .
Q & A
Q. What are the established synthetic routes for ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate?
The compound can be synthesized via the Fischer indole synthesis , a method widely used for indole derivatives. Key steps include:
- Cyclization of phenylhydrazine derivatives with carbonyl compounds under acidic conditions.
- Functionalization of the indole core with chloro and methoxy groups at positions 5 and 6, respectively, using selective electrophilic substitution or directed metallation .
- Esterification at position 2 via nucleophilic acyl substitution . Purity is typically verified using HPLC (>98% purity) and NMR to confirm substituent positions .
Q. How can researchers characterize the compound’s structural and physicochemical properties?
- X-ray crystallography resolves the crystal structure, confirming substituent positions and hydrogen-bonding patterns (e.g., N–H···O interactions in the indole core) .
- Thermogravimetric analysis (TGA) assesses thermal stability, while differential scanning calorimetry (DSC) determines melting points.
- LC-MS and FT-IR validate molecular weight and functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) . Note: Published data on basic properties (e.g., melting point, solubility) are limited, necessitating experimental determination .
Q. What safety protocols are recommended for handling this compound?
- Use P95/P100 respirators for particulate protection and nitrile gloves to prevent dermal exposure.
- Conduct reactions in a fume hood to avoid inhalation risks.
- Store at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis of the ester group .
Q. How can researchers assess its stability under experimental conditions?
- Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products.
- Monitor for hydrolysis of the ester group in aqueous buffers (pH 2–12) using LC-MS .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Optimize solvent systems (e.g., DMF/acetic acid mixtures) to enhance cyclization efficiency .
- Use flow chemistry to control exothermic reactions and minimize byproducts .
Q. What computational methods predict the compound’s reactivity and binding affinities?
- Density functional theory (DFT) calculates electrophilic/nucleophilic sites (e.g., C5 for chloro substitution).
- Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinases, GPCRs) using crystal structures from the PDB .
Q. How can conflicting data on reaction pathways be resolved?
- Compare isotopic labeling studies (e.g., ¹³C tracing) to map intermediate formation.
- Use in situ IR spectroscopy to monitor real-time reaction progress and identify kinetic bottlenecks .
Q. What strategies modify the core structure to enhance bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
